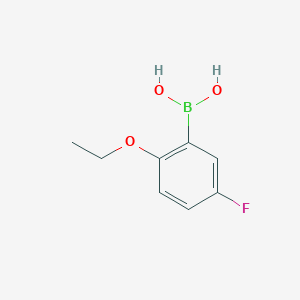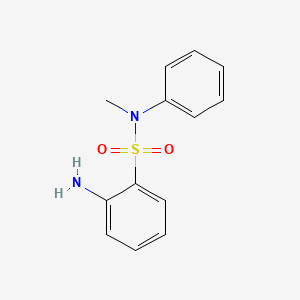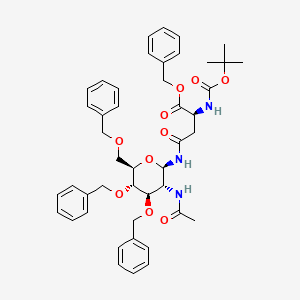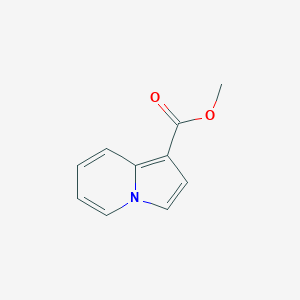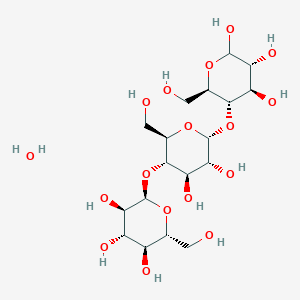
3,5-Difluoro-N-methylaniline
Vue d'ensemble
Description
3,5-Difluoro-N-methylaniline is a chemical compound with the molecular formula C7H7F2N . It has a molecular weight of 143.14 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of 3,5-Difluoro-N-methylaniline consists of a benzene ring with two fluorine atoms and one methylamine group attached to it . The InChI code for this compound is 1S/C7H7F2N/c1-10-7-3-5(8)2-6(9)4-7/h2-4,10H,1H3 .Physical And Chemical Properties Analysis
3,5-Difluoro-N-methylaniline has a density of 1.22g/cm3 . It has a boiling point of 181.1ºC at 760 mmHg . The compound is a liquid at room temperature .Applications De Recherche Scientifique
Synthesis and Chemical Interactions
- Metallation and Synthesis of Derivatives : 3,5-Difluoroanilines, including 3,5-Difluoro-N-methylaniline, have been used in the synthesis of various chemical compounds. For example, the study by Thornton & Jarman (1990) highlights their use in metallation reactions to create 4-methoxycarbonyl derivatives, demonstrating the role of fluorine in directing regiocontrol in chemical synthesis.
Electrosynthesis and Material Science
- Polymer Formation in Organic Solvents : Research by Wei et al. (2005) explored the electropolymerisation of N-methylaniline, which relates to 3,5-Difluoro-N-methylaniline, in solvents like DMF and DMSO. This study contributes to understanding the formation and characteristics of polymers derived from aniline compounds in different solvent environments.
Analytical and Environmental Studies
- Metabonomic Assessment for Toxicity Analysis : A study on the toxicity of various fluoroanilines, including 3,5-difluoroaniline, was conducted by Bundy et al. (2002). Using high-resolution NMR spectroscopy, this research provides insights into the toxicological impacts of these compounds, which can be essential for environmental and safety assessments.
Spectroscopy and Chemical Analysis
- Spectral Analysis and Quantum Chemical Studies : In-depth spectroscopic and quantum chemical analyses of 3,5-Difluoroaniline, closely related to 3,5-Difluoro-N-methylaniline, were performed by Pathak et al. (2015). Their research included FT-IR, FT-Raman, UV, and NMR studies, highlighting the structural and electronic properties of such compounds.
Enzymatic Studies and Biochemical Applications
- Role in Enzymatic Hydrolysis : Research on the enzymatic hydrolysis of methyl 3,3-difluoro-2-amino esters, which relate to 3,5-Difluoro-N-methylaniline, was conducted by Ayi et al. (1995). This study is pertinent for understanding the enzymatic resolution and the production of 3,3-difluoro-amino acids, important in biochemical and pharmaceutical contexts.
Safety And Hazards
3,5-Difluoro-N-methylaniline is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, rinse with pure water for at least 15 minutes . If inhaled, move the victim into fresh air . If not breathing, give artificial respiration and consult a doctor immediately .
Propriétés
IUPAC Name |
3,5-difluoro-N-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N/c1-10-7-3-5(8)2-6(9)4-7/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLAHRBSGLXXPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=CC(=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80587349 | |
| Record name | 3,5-Difluoro-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80587349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Difluoro-N-methylaniline | |
CAS RN |
470458-51-6 | |
| Record name | 3,5-Difluoro-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80587349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-difluoro-N-methylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


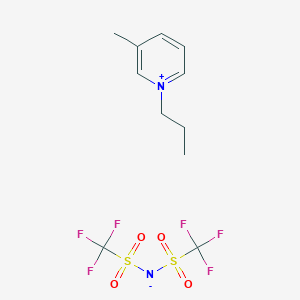
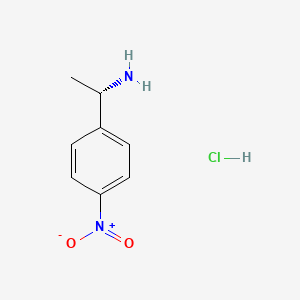

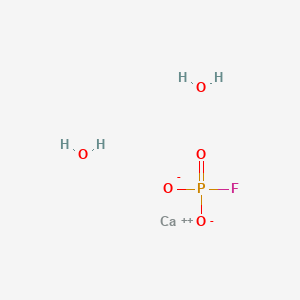
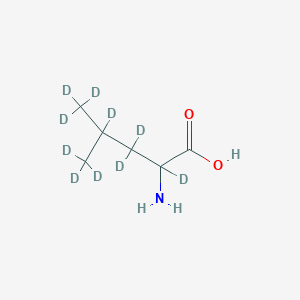

![2,3-Bis[(2R,5R)-2,5-dimethylphospholan-1-yl]-1-benzothiophene;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate](/img/structure/B1591468.png)

